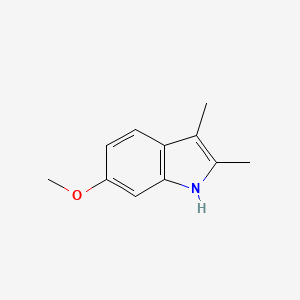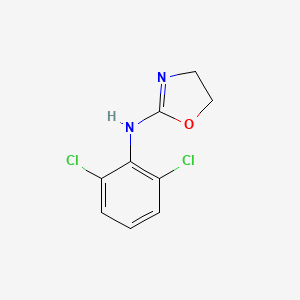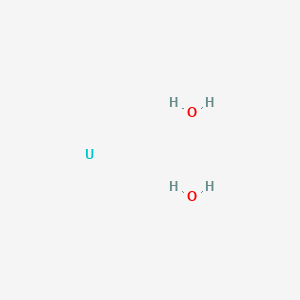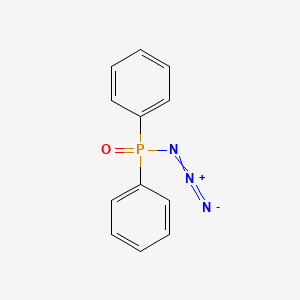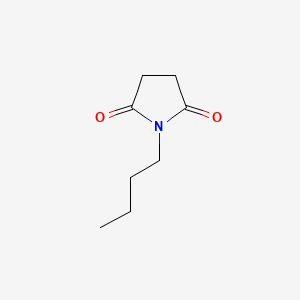
2,5-Pyrrolidinedione, 1-butyl-
Vue d'ensemble
Description
2,5-Pyrrolidinedione, 1-butyl- , also known as N-butylsuccinimide , is a chemical compound with the molecular formula C₈H₁₃NO₂ . It falls within the class of succinimides and is characterized by a cyclic structure containing a pyrrolidine ring. The compound’s systematic IUPAC name is 1-butylpyrrolidine-2,5-dione .
Applications De Recherche Scientifique
Covalent Modification and Microtubule Assembly
2,5-Hexanedione, a metabolite related to 2,5-Pyrrolidinedione, 1-butyl-, has been studied for its impact on microtubule assembly through covalent modification. This modification involves reacting with protein lysyl e-amines to form pyrroles, leading to crosslinking reactions. These processes are key in understanding the development of testicular and nervous system toxicity (Boekelheide, Eveleth, Neely, & Sioussat, 1991).
Synthesis and Spectral Analysis
The synthesis of 1-aryl-2,5 pyrrolidinediones and their spectral analysis, particularly the 1H NMR spectra, has been an area of focus. This involves the reaction of primary aromatic amines with succinic anhydride, providing insights into molecular structures and interactions (Hubbard, Carl, Anderson, & Rankin, 1992).
Chemical Structure and IR Spectra Studies
The study of 2,5-pyrrolidinedione (succinimide) and its derivatives, including their infrared (IR) spectra and molecular structures, has been a significant area of research. This includes investigations into the effects of certain conversions on bond lengths, angles, and the localization of anionic charges (Stamboliyska, Binev, Radomirska, Tsenov, & Juchnovski, 2000).
Pyrrole Formation and Protein Crosslinking
Research has explored how substances like 2,5-hexanedione react with primary amines to form substituted pyrrole adducts. This reaction is crucial for understanding the structure/activity requirements and covalent binding in neurotoxicity studies (Anthony, Boekelheide, Anderson, & Graham, 1983).
Electrosynthesis in Ionic Liquids
The electrosynthesis of polypyrrole thin films in room temperature ionic liquids, including 1-butyl-1-methylpyrrolidinium, is another research application. This area focuses on the impact of different solvents on the electrochemical activity and morphological features of the synthesized films (Viau, Hihn, Lakard, Moutarlier, Flaud, & Lakard, 2014).
Anion Exchange Membrane Applications
Research on pyrrolidinium cation-based anion exchange membranes (AEMs) for their use in alkaline environments has been significant. These studies have focused on the synthesis, characterization, and chemical stability of various pyrrolidinium cations in alkaline media (Gu, Dong, Li, Sun, & Yan, 2014).
Propriétés
IUPAC Name |
1-butylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAIIKVJIRPASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188252 | |
| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-butyl- | |
CAS RN |
3470-96-0 | |
| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003470960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimide, N-butyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(6-Amino-8-bromopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B1619168.png)
